4-Aminomethylphenylboronic acid hydrochloride
Overview
Description
4-Aminomethylphenylboronic acid hydrochloride (CAS Number: 75705-21-4) is a chemical compound with the molecular weight of 187.43 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .
Molecular Structure Analysis
The IUPAC name for this compound is 4-(aminomethyl)phenylboronic acid hydrochloride . The InChI code is 1S/C7H10BNO2.ClH/c9-5-6-1-3-7(4-2-6)8(10)11;/h1-4,10-11H,5,9H2;1H .
Chemical Reactions Analysis
4-Aminomethylphenylboronic acid hydrochloride can be used to prepare modified reduced graphene composite material used as a sugar sensor to detect the analyte in fruit juice . It can also be used to prepare a modified carbon electrode adsorbed with aminophenol, used for the detection of NADH and H2O2 .
Physical And Chemical Properties Analysis
4-Aminomethylphenylboronic acid hydrochloride is a solid substance . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .
Scientific Research Applications
Sugar Sensor
4-Aminomethylphenylboronic acid hydrochloride can be used to prepare a modified reduced graphene composite material. This material can be used as a sugar sensor to detect the analyte in fruit juice .
Detection of NADH and H2O2
The compound can be used to modify a carbon electrode adsorbed with aminophenol. This modified electrode can be used for the detection of NADH and H2O2 .
Safety and Hazards
This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
Future Directions
The future directions of 4-Aminomethylphenylboronic acid hydrochloride could involve its use in the preparation of modified reduced graphene composite material used as a sugar sensor to detect the analyte in fruit juice . It could also be used to prepare a modified carbon electrode adsorbed with aminophenol, used for the detection of NADH and H2O2 .
Mechanism of Action
Target of Action
4-Aminomethylphenylboronic acid hydrochloride is a versatile compound with a variety of applications. It has been used in the preparation of modified reduced graphene composite materials . These materials are often used as sugar sensors to detect analytes in fruit juice . The compound also plays a role in the modification of carbon electrodes, which are used for the detection of NADH and H2O2 .
Mode of Action
Its boronic acid moiety is known to form reversible covalent bonds with diols, a property that is often exploited in the design of sensors . This suggests that the compound may interact with its targets through the formation of boronate esters.
Biochemical Pathways
Given its use in sensor technology, it is likely that it interacts with biochemical pathways involving the analytes it is designed to detect, such as glucose or other sugars in the case of sugar sensors .
Result of Action
The result of the action of 4-Aminomethylphenylboronic acid hydrochloride is largely dependent on its application. In the context of sensor technology, the compound’s interaction with its target analyte results in a detectable signal, allowing for the quantification of the analyte in a given sample .
Action Environment
The action of 4-Aminomethylphenylboronic acid hydrochloride can be influenced by various environmental factors. As mentioned earlier, the compound is sensitive to light, oxygen, and temperature . Therefore, these factors must be carefully controlled to ensure the compound’s stability and efficacy. Additionally, the pH of the environment could potentially affect the formation of boronate esters, thereby influencing the compound’s interaction with its targets.
properties
IUPAC Name |
[4-(aminomethyl)phenyl]boronic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BNO2.ClH/c9-5-6-1-3-7(4-2-6)8(10)11;/h1-4,10-11H,5,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUZNRXFJHYNUMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CN)(O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370202 | |
Record name | 4-Aminomethylphenylboronic acid hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70370202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminomethylphenylboronic acid hydrochloride | |
CAS RN |
75705-21-4 | |
Record name | 4-Aminomethylphenylboronic acid hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70370202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(aminomethyl)benzeneboronic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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